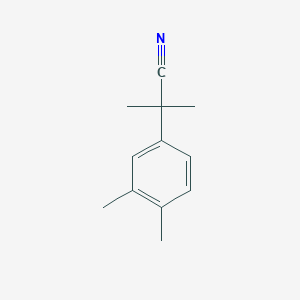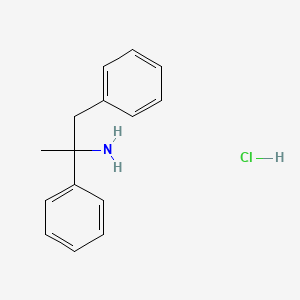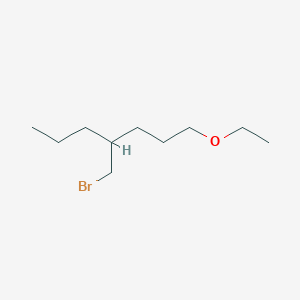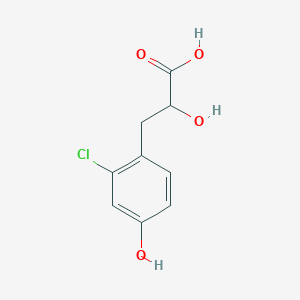
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes both hydroxyl and chloro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid typically involves the chlorination of 4-hydroxyphenylacetic acid followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxylation step may involve the use of hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that use palladium or other transition metals to facilitate the chlorination and hydroxylation reactions. These methods are designed to maximize yield and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like ammonia or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-Chloro-4-oxophenyl)-2-oxopropanoic acid, while reduction may produce 3-(2-Hydroxy-4-hydroxyphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid: Similar structure but with a bromo group instead of a chloro group.
3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-(2-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both hydroxyl and chloro groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H9ClO4 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
3-(2-chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO4/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,11-12H,3H2,(H,13,14) |
Clave InChI |
AFODPNBMRPSMIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)Cl)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


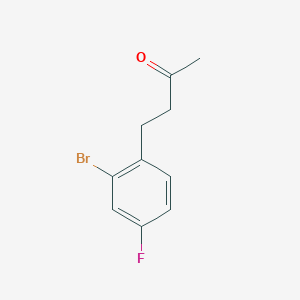
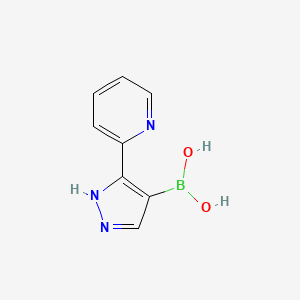
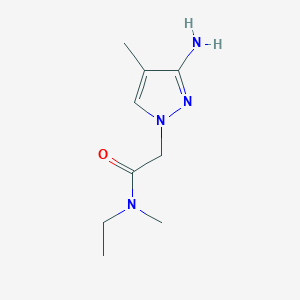
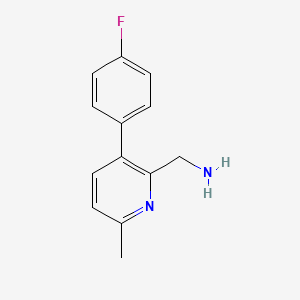
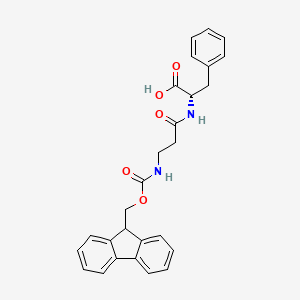

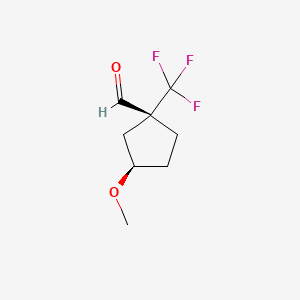
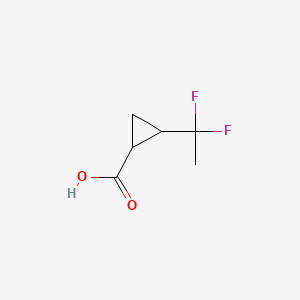
![5-Chloro-2-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13540626.png)
![1-Chloro-6,8-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13540634.png)
